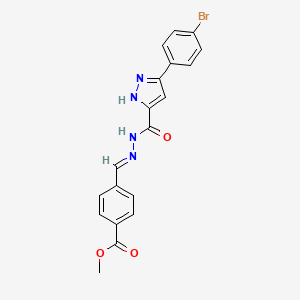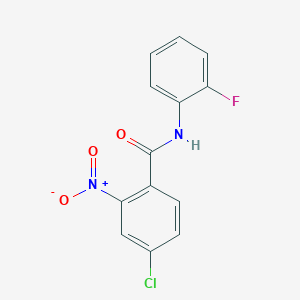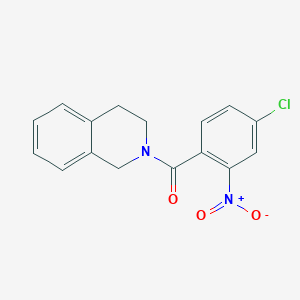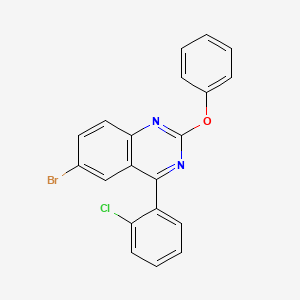![molecular formula C32H28N6O2S B11682873 N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11682873.png)
N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(E)-(9-etil-9H-carbazol-3-il)metilideno]-2-{[5-(4-metoxifenil)-4-fenil-4H-1,2,4-triazol-3-il]sulfanil}acetohidrazida es un compuesto orgánico complejo que ha despertado interés en diversos campos científicos debido a sus propiedades estructurales únicas y aplicaciones potenciales. Este compuesto se caracteriza por la presencia de una porción de carbazol, un anillo de triazol y un grupo metoxifenilo, que contribuyen a su diverso comportamiento químico y utilidad potencial en investigación e industria.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N’-[(E)-(9-etil-9H-carbazol-3-il)metilideno]-2-{[5-(4-metoxifenil)-4-fenil-4H-1,2,4-triazol-3-il]sulfanil}acetohidrazida generalmente implica varios pasos, comenzando con la preparación de los componentes individuales seguidos de su ensamblaje en el producto final. La ruta sintética puede incluir:
Preparación de 9-etil-9H-carbazol: Esto se puede lograr mediante la alquilación del carbazol con haluros de etilo en condiciones básicas.
Formación del anillo de triazol: Esto implica la ciclización de precursores apropiados, como hidrazidas e isotiocianatos de fenilo, en condiciones ácidas o básicas.
Reacciones de condensación: El paso final implica la condensación del derivado de carbazol con el compuesto de triazol en presencia de un catalizador adecuado, como ácido acético o ácido sulfúrico, para formar la hidrazida deseada.
Métodos de producción industrial
La producción industrial de este compuesto probablemente seguiría rutas sintéticas similares, pero a mayor escala, con optimizaciones para rendimiento, pureza y rentabilidad. Esto puede implicar el uso de reactores de flujo continuo, equipos de síntesis automatizados y medidas rigurosas de control de calidad para garantizar la consistencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
N’-[(E)-(9-etil-9H-carbazol-3-il)metilideno]-2-{[5-(4-metoxifenil)-4-fenil-4H-1,2,4-triazol-3-il]sulfanil}acetohidrazida puede experimentar diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando agentes como permanganato de potasio o peróxido de hidrógeno, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio, lo que resulta en la formación de productos reducidos.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica o electrófila, dependiendo de los grupos funcionales presentes y las condiciones de reacción.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido o neutro.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Agentes halogenantes como N-bromosuccinimida (NBS) para la sustitución electrófila.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
N’-[(E)-(9-etil-9H-carbazol-3-il)metilideno]-2-{[5-(4-metoxifenil)-4-fenil-4H-1,2,4-triazol-3-il]sulfanil}acetohidrazida tiene varias aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en diversas reacciones orgánicas.
Biología: Se investiga por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas, antifúngicas y anticancerígenas.
Medicina: Se explora por sus posibles aplicaciones terapéuticas, particularmente en el desarrollo de nuevos fármacos y productos farmacéuticos.
Industria: Se utiliza en el desarrollo de materiales avanzados, como polímeros y revestimientos, debido a sus propiedades estructurales únicas.
Mecanismo De Acción
El mecanismo de acción de N’-[(E)-(9-etil-9H-carbazol-3-il)metilideno]-2-{[5-(4-metoxifenil)-4-fenil-4H-1,2,4-triazol-3-il]sulfanil}acetohidrazida implica su interacción con dianas moleculares y vías específicas. El compuesto puede ejercer sus efectos mediante:
Unión a enzimas o receptores: Modulación de su actividad e influencia en diversos procesos bioquímicos.
Interacción con ADN o ARN: Afecta la expresión génica y las funciones celulares.
Alteración de las membranas celulares: Conduciendo a cambios en la permeabilidad y función celular.
Comparación Con Compuestos Similares
Compuestos similares
- N’-[(E)-(9-etil-9H-carbazol-3-il)metilideno]-2-{[5-(4-clorofenil)-4-fenil-4H-1,2,4-triazol-3-il]sulfanil}acetohidrazida
- N’-[(E)-(9-etil-9H-carbazol-3-il)metilideno]-2-{[5-(4-metilfenil)-4-fenil-4H-1,2,4-triazol-3-il]sulfanil}acetohidrazida
Singularidad
La singularidad de N’-[(E)-(9-etil-9H-carbazol-3-il)metilideno]-2-{[5-(4-metoxifenil)-4-fenil-4H-1,2,4-triazol-3-il]sulfanil}acetohidrazida radica en su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas. La presencia del grupo metoxifenilo, en particular, puede mejorar su solubilidad y reactividad en comparación con compuestos similares.
Propiedades
Fórmula molecular |
C32H28N6O2S |
|---|---|
Peso molecular |
560.7 g/mol |
Nombre IUPAC |
N-[(E)-(9-ethylcarbazol-3-yl)methylideneamino]-2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C32H28N6O2S/c1-3-37-28-12-8-7-11-26(28)27-19-22(13-18-29(27)37)20-33-34-30(39)21-41-32-36-35-31(23-14-16-25(40-2)17-15-23)38(32)24-9-5-4-6-10-24/h4-20H,3,21H2,1-2H3,(H,34,39)/b33-20+ |
Clave InChI |
SEPYKVKHMOEVBA-FMFFXOCNSA-N |
SMILES isomérico |
CCN1C2=C(C=C(C=C2)/C=N/NC(=O)CSC3=NN=C(N3C4=CC=CC=C4)C5=CC=C(C=C5)OC)C6=CC=CC=C61 |
SMILES canónico |
CCN1C2=C(C=C(C=C2)C=NNC(=O)CSC3=NN=C(N3C4=CC=CC=C4)C5=CC=C(C=C5)OC)C6=CC=CC=C61 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5E)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11682791.png)
![N'-{(3E)-1-[(dipropylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}pyridine-4-carbohydrazide](/img/structure/B11682808.png)


![N-[5-bromo-2-(2,5-dimethoxybenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B11682823.png)


![5-amino-3-{(Z)-1-cyano-2-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]ethenyl}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B11682836.png)

![8-ethyl 6-methyl (2Z)-5-amino-2-(4-chlorobenzylidene)-7-(4-chlorophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B11682846.png)

![(5Z)-5-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-ethoxybenzylidene)-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11682859.png)
![5-(3-ethoxy-4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11682867.png)
![4-[(2,6-dibromo-4-{(E)-[1-(4-ethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B11682876.png)
